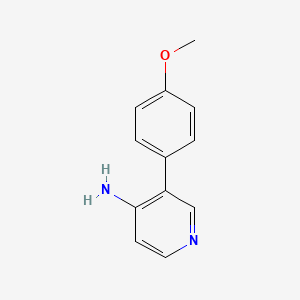
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- is a chemical compound that belongs to the class of flavonoids. It is also known as diosmin and is widely used in the pharmaceutical industry due to its various therapeutic benefits. Diosmin is derived from hesperidin, a flavonoid found in citrus fruits.
Wirkmechanismus
The mechanism of action of diosmin is not yet fully understood. However, it is believed to work by reducing inflammation and oxidative stress in the body. Diosmin has also been shown to have a positive effect on the endothelial cells that line the blood vessels, improving their function and reducing the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
Diosmin has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, improve immune function, and reduce the risk of cardiovascular diseases. Additionally, diosmin has been found to have a positive effect on the liver, reducing the risk of liver diseases such as cirrhosis.
Vorteile Und Einschränkungen Für Laborexperimente
Diosmin has several advantages for lab experiments. It is readily available and can be easily synthesized. Additionally, diosmin has been extensively studied, and its effects on the body are well understood. However, diosmin has some limitations for lab experiments. It is a complex molecule, and its synthesis can be challenging. Additionally, diosmin has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on diosmin. One area of research is the development of new synthesis methods for diosmin. Another area of research is the study of diosmin's effects on the brain and nervous system. Additionally, diosmin's effects on the gut microbiome are an area of active research. Finally, the development of new formulations of diosmin for improved bioavailability is an area of research that has the potential to improve its therapeutic benefits.
Conclusion:
In conclusion, diosmin is a complex molecule that has several therapeutic benefits. It has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been found to have a positive effect on the cardiovascular system, immune system, and liver. While diosmin has some limitations for lab experiments, it has several advantages and is a promising area of research for the development of new therapies.
Synthesemethoden
Diosmin is synthesized by the hydrolysis of hesperidin, which is found in citrus fruits. The hydrolysis process involves the use of acid or enzymes to break down hesperidin into its constituent parts. The resulting mixture is then purified by various methods, such as chromatography, to obtain pure diosmin.
Wissenschaftliche Forschungsanwendungen
Diosmin has been extensively studied for its various therapeutic benefits. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Diosmin has also been shown to have a positive effect on the cardiovascular system, reducing the risk of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, diosmin has been found to have a positive effect on the immune system, reducing the risk of infections.
Eigenschaften
CAS-Nummer |
1224738-67-3 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- |
Molekularformel |
C15H11FO2 |
Molekulargewicht |
242.249 |
IUPAC-Name |
4-(4-fluorophenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2 |
InChI-Schlüssel |
UGEBVWFOZBEZJJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)F |
Synonyme |
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



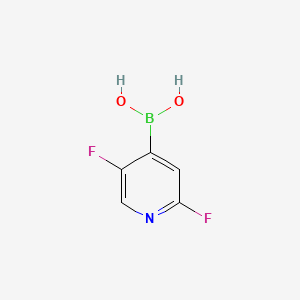
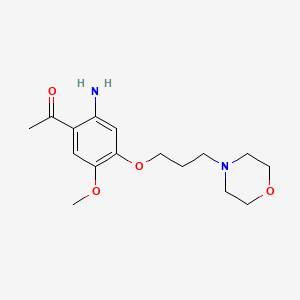
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
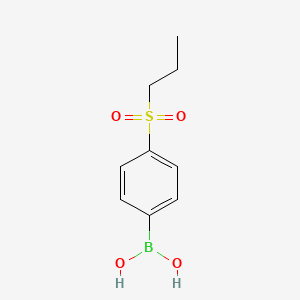

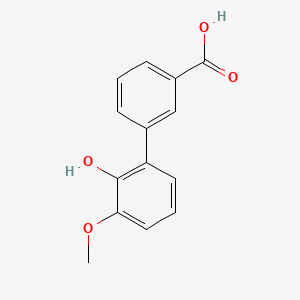
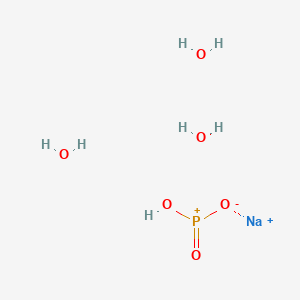



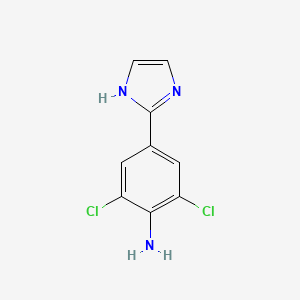
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
